4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol

Description

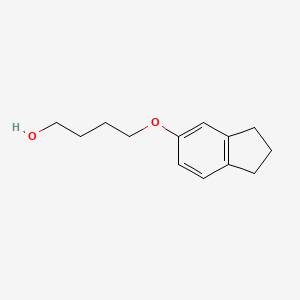

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-8-1-2-9-15-13-7-6-11-4-3-5-12(11)10-13/h6-7,10,14H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNHZESPEVVWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 2,3 Dihydro 1h Inden 5 Yloxy Butan 1 Ol

Reactions of the Primary Alcohol Functionality.

The primary alcohol group in 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol is a key site for a variety of chemical transformations, including oxidation, reduction, and derivatization.

Selective Oxidation Reactions to Carbonyl Compounds.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions.

Oxidation to Aldehyde:

To obtain the corresponding aldehyde, 4-(2,3-dihydro-1H-inden-5-yloxy)butanal, milder oxidizing agents or specific reaction setups are necessary to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Typically, this involves using an excess of the alcohol and distilling the aldehyde as it forms. chemguide.co.uk

Oxidation to Carboxylic Acid:

Vigorous oxidation using strong oxidizing agents, such as potassium dichromate(VI) in acidified solution under reflux, will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid. chemguide.co.uknagwa.comdocbrown.infoaskfilo.com This transformation is a common synthetic step, and related conversions have been documented in patent literature for similar structures. google.com The general transformation of butan-1-ol to butanoic acid is a well-established procedure. askfilo.com

Table 1: Selective Oxidation Reactions

| Product | Reagents | Conditions |

|---|---|---|

| 4-(2,3-dihydro-1H-inden-5-yloxy)butanal | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid | K₂Cr₂O₇ / H₂SO₄ | Reflux |

| 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid | CrO₃ / H₂SO₄ (Jones Reagent) | Acetone |

Reduction Processes of Related Oxygenated Functionalities.

While the primary alcohol is already in a reduced state, related oxygenated functionalities, such as the corresponding aldehyde or ketone, can be reduced back to the alcohol. For instance, the reduction of a keto-acid derivative of indane to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) has been reported. google.com This demonstrates the feasibility of reducing a carbonyl group at this position back to the primary alcohol.

Derivatization via Esterification and Other Functional Group Interconversions.

The primary alcohol of this compound can readily undergo esterification. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. stackexchange.com This reaction is an equilibrium process, and to drive it towards the ester product, either an excess of one reactant is used, or water is removed as it is formed. stackexchange.com

Table 2: Fischer Esterification Example

| Reactants | Catalyst | Product |

|---|---|---|

| This compound + Acetic Acid | H₂SO₄ | 4-(2,3-dihydro-1H-inden-5-yloxy)butyl acetate |

Reactivity of the Aryl Ether Linkage.

The aryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, chemical conditions.

Ether Cleavage Reactions under Various Chemical Conditions.

The cleavage of aryl ether bonds is a significant reaction, particularly in the context of lignin (B12514952) depolymerization, where similar linkages are abundant. nih.govnih.govrsc.orgresearchgate.net The cleavage of an aryl alkyl ether typically requires strong acids like HBr or HI. nih.govresearchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon. This results in the formation of a phenol (B47542) (in this case, 2,3-dihydro-1H-inden-5-ol) and an alkyl halide (4-halobutan-1-ol).

Recent research has also focused on catalytic methods for aryl-ether bond cleavage under milder conditions, often employing transition metal catalysts. nih.govrsc.org For example, ruthenium-catalyzed C-O bond cleavage of related 2-aryloxy-1-arylethanols has been demonstrated. nih.gov

Assessment of the Chemical Stability of the Aryl Ether Moiety.

The aryl ether moiety is known for its chemical robustness, rendering it inert to many common reagents. rsc.org It is stable under the conditions required for the reactions of the primary alcohol functionality, such as oxidation with chromic acid or esterification. Cleavage generally necessitates forcing conditions, such as high temperatures and strong, concentrated acids. researchgate.net This differential reactivity allows for selective transformations at the alcohol group without disturbing the ether linkage.

Chemical Modifications of the Dihydroindene Moiety

The dihydroindene, or indane, group is the central scaffold of the molecule, offering several avenues for chemical alteration. These transformations can be broadly categorized by their focus on either the aromatic benzene (B151609) ring or the fused aliphatic five-membered ring.

Electrophilic Aromatic Substitution on the Indane Ring System

The benzene ring of the indane moiety is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The rate and regioselectivity of these substitutions are profoundly influenced by the existing substituents on the ring. In the case of this compound, the key directing group is the butoxy ether linkage at the C-5 position.

The alkoxy group (–OR) is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.orgorganicmystery.com This activation stems from the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

This electron donation is directed primarily to the positions ortho and para to the substituent. Therefore, electrophilic attack on the 5-oxy-substituted indane ring is expected to occur at the C-4 and C-6 positions. Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring, typically catalyzed by a Lewis acid like iron(III) bromide. wikipedia.org

Nitration: The installation of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgyoutube.com

Friedel-Crafts Reactions: This category includes alkylation and acylation. Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is often preferred as it avoids the polyalkylation and carbocation rearrangement issues that can plague alkylation reactions. wikipedia.orgyoutube.com

Transformations Involving the Aliphatic Ring of the Indane System

The five-membered aliphatic ring of the indane system also presents opportunities for chemical transformation, distinct from the reactions on the aromatic portion. This saturated ring can undergo reactions typical of cycloalkanes, although its fusion to the benzene ring can influence reactivity.

One significant area of transformation is oxidative metabolism, where enzymes like cytochrome P450 (CYP450) can hydroxylate aliphatic C-H bonds. nih.gov The rigidity of the indane structure can make it less susceptible to such metabolism compared to more flexible aliphatic chains, a property often exploited in medicinal chemistry to enhance metabolic stability. nih.gov

Reactivity Studies of Indane-1,3-dione Analogues and Their Derivatives

Indane-1,3-dione and its derivatives are structurally related analogues that have been extensively studied due to their versatile reactivity. nih.govnih.gov They serve as valuable models for understanding the chemistry of the indane scaffold, particularly the reactivity of the active methylene (B1212753) group at the C-2 position, which is flanked by two carbonyl groups.

Tautomerism and Dual Reactivity: 2-substituted indane-1,3-diones exhibit complex tautomeric equilibria. nih.govcarnegiescience.edu Depending on the nature of the substituent at the C-2 position, these compounds can exist in several forms. For instance, theoretical and spectroscopic studies have shown that 2-formyl- and 2-acetyl-indan-1,3-dione exist predominantly as the enol tautomer (2-hydroxyalkylidene-indan-1,3-dione), stabilized by a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net In contrast, 2-carboxyamide-indan-1,3-dione can exist as a mixture of two different tautomers with rapid proton transfer occurring between them. carnegiescience.eduresearchgate.net This tautomerism is a key aspect of their dual reactivity, allowing them to react as either a carbon or an oxygen nucleophile.

Knoevenagel Condensations: The active methylene group of indane-1,3-dione is highly acidic, making it an excellent substrate for Knoevenagel condensations. nih.govencyclopedia.pub This reaction involves the condensation of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine, to form a C=C double bond. wikipedia.orgnumberanalytics.com The reaction is a cornerstone for synthesizing a wide variety of derivatives. nih.gov For example, the reaction of indane-1,3-diones with various aldehydes leads to the formation of 2-benzylidene-1,3-indandione derivatives.

Recent research has developed sequential Knoevenagel condensation/cyclization reactions to produce complex indene (B144670) and benzofulvene derivatives. nih.govacs.orgresearchgate.net The selectivity for different products can be controlled by carefully choosing the reaction conditions, such as the catalyst system and reaction time. acs.orgresearchgate.net

Table 1: Examples of Knoevenagel Condensation and Subsequent Cyclizations

Advanced Spectroscopic and Structural Characterization Techniques for 4 2,3 Dihydro 1h Inden 5 Yloxy Butan 1 Ol

High-Resolution Structural Determination Methods (e.g., X-ray Diffraction of Crystalline Analogues)

The unequivocal determination of the three-dimensional atomic arrangement of a molecule is most reliably achieved through single-crystal X-ray diffraction (SC-XRD). acs.orgnorthwestern.edu This powerful analytical technique provides a detailed and unambiguous map of electron density within a crystal, from which the precise coordinates of each atom can be determined. wikipedia.orgnih.gov This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity, conformation, and stereochemistry. northwestern.edurigaku.com

A significant prerequisite for SC-XRD analysis is the availability of a high-quality, single crystal of the compound of interest. acs.orgjst.go.jp Many organic compounds, including potentially 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol, may exist as oils, amorphous solids, or microcrystalline powders at room temperature, making them unsuitable for this technique. acs.orgresearchgate.net The presence of a flexible butoxy chain and a hydroxyl group can introduce conformational disorder and inhibit the formation of a well-ordered crystal lattice.

To circumvent this challenge, a common strategy involves the synthesis of a crystalline analogue or derivative of the target molecule. For an alcohol like this compound, this could be achieved through several methods:

Esterification: Reaction of the terminal hydroxyl group with a carboxylic acid (e.g., p-nitrobenzoic acid) or an acid chloride to form a solid ester derivative. The introduction of rigid, planar groups can facilitate more orderly packing in the crystal lattice.

Co-crystallization: Forming a co-crystal with another molecule that can establish strong and directional intermolecular interactions, such as hydrogen bonds. northwestern.edu

Derivatization: Converting the alcohol to another functional group, such as a tosylate or a urethane, which may have a higher propensity for crystallization.

Once a suitable crystalline analogue is obtained, the SC-XRD experiment is performed. A monochromatic X-ray beam is directed onto the crystal, which is rotated to collect diffraction data from multiple orientations. azom.com The atoms in the crystal lattice diffract the X-rays, producing a unique pattern of reflections of varying intensities. wikipedia.orgfiveable.me By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell—the smallest repeating unit of the crystal lattice—can be constructed. nih.gov

While specific crystallographic data for this compound or its direct crystalline analogues are not publicly available, the following table illustrates the type of information that would be obtained from a successful SC-XRD study of a hypothetical crystalline derivative.

Hypothetical Crystallographic Data for a Crystalline Analogue

| Parameter | Hypothetical Value |

| Empirical Formula | C13H18O2 |

| Formula Weight | 206.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 20.34 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1108.1 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.235 g/cm3 |

| R-factor | 0.045 |

This data provides fundamental insights into the solid-state structure, including the packing of molecules and the nature of intermolecular interactions, such as hydrogen bonding, which would be critical for understanding the material's physical properties. northwestern.edu

Diverse Applications of Indane Containing Aryl Alkyl Ethers in Chemical Sciences

Applications as Versatile Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The molecular architecture of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol makes it a potentially valuable building block in organic synthesis. The terminal primary alcohol serves as a key functional handle for a variety of chemical transformations.

Key Reactions and Potential Synthetic Utility:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions. For instance, oxidation to the corresponding aldehyde, 4-(2,3-dihydro-1H-inden-5-yloxy)butanal, would enable its use in Wittig reactions, aldol (B89426) condensations, and reductive aminations to construct more complex carbon skeletons. Further oxidation to 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid would allow for the formation of amides and esters.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their derivatives, and etherification with alkyl halides, to introduce a diverse array of functional groups. These modifications could be used to tune the physical properties of the molecule, such as solubility and lipophilicity, or to attach it to other molecular fragments.

Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This would allow for the introduction of various nucleophiles, including azides, cyanides, and thiolates, further expanding the synthetic utility of this scaffold.

The indane core itself can also participate in synthetic transformations. Electrophilic aromatic substitution reactions on the benzene (B151609) ring, directed by the ether linkage, could introduce additional functionality. The rigid, bicyclic nature of the indane moiety can be exploited to control the spatial arrangement of substituents in the target molecules. Although specific examples involving this compound are not prevalent in the literature, the synthetic potential of indane derivatives, in general, is well-documented. For example, various indane-based structures are precursors in the synthesis of biologically active molecules and functional materials. eburon-organics.com

Contributions to Advanced Materials Science and Polymer Chemistry (e.g., Functionalized Ethers, Vinyl Ethers)

Aryl alkyl ethers containing polymerizable groups are valuable monomers in materials science. The structure of this compound provides a clear pathway to such monomers.

Potential Polymerization Pathways:

Conversion to (Meth)acrylate Monomers: The terminal alcohol can be esterified with (meth)acryloyl chloride or (meth)acrylic anhydride (B1165640) to yield the corresponding (meth)acrylate monomer. This monomer could then be subjected to free-radical or controlled radical polymerization techniques to produce polymers with pendant indane moieties. The rigid indane group in the polymer side chain would likely influence the polymer's thermal and mechanical properties, potentially leading to materials with high glass transition temperatures and improved dimensional stability.

Formation of Vinyl Ethers: Dehydration of the butanol side chain or other synthetic manipulations could lead to the formation of a vinyl ether. Vinyl ethers are known to undergo cationic polymerization.

The incorporation of the indane unit into a polymer backbone can impart desirable properties such as thermal stability and high refractive index. Poly(ether imide)s containing indane moieties, for example, have been shown to exhibit excellent thermal stability, good mechanical properties, and high optical transparency. researchgate.net While direct studies on polymers derived from this compound are lacking, the general principles of polymer chemistry suggest its potential as a precursor to functional polymers.

| Polymer Type | Potential Application | Rationale |

| Poly(acrylate/methacrylate) | High-performance coatings, optical resins | The rigid indane group can enhance thermal stability and refractive index. |

| Poly(vinyl ether) | Photoresists, specialty adhesives | Cationic polymerization allows for the synthesis of well-defined polymers. |

| Polyesters/Polyurethanes | Engineering plastics, elastomers | The diol functionality (after modification) can be used in step-growth polymerization. |

Role in Catalyst Design and Asymmetric Chemical Transformations

The indane scaffold is considered a "privileged structure" in the design of chiral ligands for asymmetric catalysis. rsc.orgnih.gov The rigidity of the indane framework allows for the precise positioning of coordinating groups, which can create a well-defined chiral environment around a metal center.

Potential as a Chiral Ligand Precursor:

Introduction of Chirality: The butanol side chain of this compound is achiral. However, the indane ring itself can be made chiral. For example, asymmetric synthesis or resolution could provide enantiomerically pure forms of indane derivatives.

Functionalization for Coordination: The terminal alcohol can be transformed into various coordinating groups, such as phosphines, amines, or other heteroatomic functionalities. For instance, conversion of the alcohol to a phosphine (B1218219) would yield a P,O-type ligand, where the ether oxygen and the phosphine phosphorus could coordinate to a metal center.

Indane-based chiral ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and conjugate additions. rsc.orgacs.orgnih.gov For example, indane-based chiral amino aryl chalcogenide catalysts have been developed for asymmetric electrophilic reactions. acs.orgnih.gov While this compound itself is not a chiral ligand, its structure provides a template that, with appropriate synthetic modifications, could be elaborated into a new class of chiral ligands. The length and flexibility of the butoxy chain could influence the geometry of the resulting metal complexes and, consequently, the stereochemical outcome of the catalyzed reactions.

Exploration in Optoelectronic and Sensing Technologies

Compounds with extended π-systems and tunable electronic properties are of great interest for applications in optoelectronics and chemical sensing. The indane moiety, when appropriately functionalized, can be a component of such systems.

Potential Optoelectronic and Sensing Applications:

Modification for Luminescence: The aromatic ring of the indane core can be extended through chemical synthesis to create larger, more conjugated systems. The butoxy chain could be functionalized with fluorophores or chromophores. The photophysical properties of such derivatives, including their absorption and emission wavelengths, could be tuned by these modifications. nih.gov

Host for Guest Molecules: The ether and alcohol functionalities could act as hydrogen bond donors and acceptors, allowing the molecule to participate in host-guest interactions. If the molecule were to be incorporated into a larger system with a suitable cavity, it could potentially be used in the design of chemical sensors where the binding of a specific analyte would lead to a detectable change in an optical or electronic signal.

While there is no specific literature on the optoelectronic or sensing properties of this compound, related indane-containing molecules have been investigated for such purposes. For example, triphenylamine (B166846) indanedione derivatives have been developed as molecular sensors for viscosity. nih.gov This suggests that the indane scaffold can be a viable platform for the development of new functional materials in this area.

Utility in Chemical Biology as Molecular Probes for Fundamental Research on Molecular Interactions

Molecular probes are essential tools in chemical biology for studying complex biological systems. nih.govmdpi.com They are typically small molecules that can interact with a specific biological target and report on that interaction, often through a fluorescent signal.

Potential as a Molecular Probe Scaffold:

Bioisostere for Drug-like Molecules: The indane core is found in a number of biologically active compounds and can be considered a privileged scaffold in medicinal chemistry. eburon-organics.comnih.gov Therefore, this compound could serve as a starting point for the synthesis of analogs of known drugs.

Attachment of Reporter Groups: The terminal alcohol provides a convenient point for the attachment of reporter groups, such as fluorophores, biotin, or photoaffinity labels. For instance, a fluorescent dye could be attached via an ester linkage, creating a fluorescent probe.

Probing Molecular Recognition: The resulting probe could then be used to study the binding of the parent molecule to its biological target, to visualize its subcellular localization, or to identify new binding partners. The butoxy linker could be varied in length and composition to optimize the properties of the probe.

The design of effective molecular probes requires a careful balance of the probe's affinity for its target, its photophysical properties, and its cell permeability. While the development of a molecular probe based on this compound would require significant synthetic and biological evaluation, the underlying chemical framework holds promise for such applications. The synthesis of fluorescence-labeled analogs of bioactive molecules is a common strategy to create chemical probes for studying their mechanism of action. mdpi.com

Future Directions and Emerging Research Frontiers in the Chemistry of 4 2,3 Dihydro 1h Inden 5 Yloxy Butan 1 Ol

Innovations in Sustainable and Atom-Economical Synthetic Methodologies

The progression of modern chemical synthesis is intrinsically linked to the principles of green chemistry, with atom economy being a central tenet. jocpr.com Atom economy evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com For a molecule like 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol, traditionally synthesized via methods such as the Williamson ether synthesis, there is significant room for innovation to enhance sustainability.

Future research will likely focus on developing novel synthetic pathways that maximize atom economy and minimize waste. This includes the design of cascade reactions where multiple bond-forming events occur in a single operation, eliminating the need for isolating intermediates and reducing solvent and energy consumption. nih.gov For instance, developing a one-pot synthesis from basic feedstocks that avoids the use of stoichiometric activating agents or protecting groups would represent a significant advance.

Furthermore, the choice of reagents and catalysts is critical. Moving away from toxic reagents and solvents is a key goal. An example from related syntheses is the replacement of toxic carbon monoxide gas with formic acid as a CO source in carbonylation reactions, which improves safety and sustainability. researchgate.net The development of reusable, heterogeneous catalysts for the etherification step could also drastically reduce waste and simplify product purification.

| Synthetic Strategy | Description | Potential Atom Economy | Sustainability Advantages | Challenges |

|---|---|---|---|---|

| Traditional Williamson Ether Synthesis | Reaction of an indanol-derived alkoxide with a halo-alkanol. Generates stoichiometric salt waste (e.g., NaBr). | Moderate | Well-established and reliable. | Poor atom economy due to salt byproduct; often requires harsh bases. |

| Catalytic C-O Coupling | Direct coupling of the indanol and a diol using a catalyst (e.g., transition metal-based). Water is the only byproduct. | High | High atom economy; avoids stoichiometric base and halide waste. | Catalyst cost, removal from the final product, and selectivity with diols can be issues. |

| Reductive Etherification | Reaction of an indanone with a hydroxy-aldehyde followed by reduction. | Moderate to High | Utilizes different starting materials; can be performed in one pot. | Requires specific starting materials and control over multiple reaction steps. |

| Cascade/Tandem Reactions | A multi-step reaction sequence where subsequent reactions occur without adding new reagents. nih.gov | Very High | Maximizes efficiency by reducing purification steps, solvent use, and energy. nih.gov | Complex to design and optimize; requires compatible reaction conditions for all steps. |

Advances in Precision Synthesis and Stereochemical Control for Dihydroindene-Alkyl Ether Systems

While this compound itself is achiral, the introduction of substituents on either the indane or the alkyl ether chain can create stereocenters. The precise control of stereochemistry is fundamental in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. numberanalytics.com Future synthetic efforts will focus on methods that allow for the selective synthesis of a single stereoisomer of related dihydroindene-alkyl ethers.

Several strategies can be employed to achieve stereochemical control:

Substrate Control: Utilizing a starting material that is already enantiomerically pure. For example, if a chiral substituted indanol is used, its stereochemistry can direct the outcome of subsequent reactions. youtube.com

Auxiliary Control: Temporarily attaching a chiral auxiliary to the achiral starting material to direct the stereoselective formation of a new chiral center. The auxiliary is then removed, leaving the enantiomerically enriched product. youtube.com

Catalyst Control: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

In the context of the Williamson ether synthesis, which proceeds via an SN2 mechanism, stereochemical control is well-defined. masterorganicchemistry.com If a chiral secondary alkyl halide is used as the electrophile, the reaction will proceed with inversion of configuration at the chiral center. masterorganicchemistry.comyoutube.com This provides a predictable method for accessing specific stereoisomers, provided the chiral starting material is available.

| Control Strategy | Principle | Application Example | Key Advantage |

|---|---|---|---|

| Substrate Control | An existing stereocenter in the substrate molecule dictates the stereochemical outcome of a new stereocenter. youtube.com | Using an enantiopure substituted 2,3-dihydro-1H-inden-5-ol to react with an achiral alkyl halide. | Highly effective and predictable. |

| Auxiliary Control | A chiral molecule is temporarily incorporated to direct a stereoselective reaction and is later removed. youtube.com | Attaching a chiral auxiliary to 4-bromobutan-1-ol before reaction to control a newly formed stereocenter. | Enables the creation of chirality from achiral precursors. |

| Catalyst Control | A chiral catalyst creates a chiral environment, favoring one reaction pathway. numberanalytics.com | Asymmetric hydrogenation of an indenol precursor using a chiral Rhodium or Ruthenium catalyst. | Only a small amount of the chiral material is needed. |

| SN2 Inversion | Reaction of an alkoxide with a chiral secondary alkyl halide proceeds with predictable inversion of stereochemistry. masterorganicchemistry.com | Reacting the sodium salt of 2,3-dihydro-1H-inden-5-ol with an enantiopure (R)-4-bromo-butan-2-ol to yield the (S)-ether product. | Direct and mechanistically well-understood. |

Synergistic Integration of Experimental and Computational Approaches in Chemical Discovery

The modern process of chemical discovery is increasingly a partnership between experimental synthesis and computational modeling. nih.gov For a molecule like this compound, this synergy allows researchers to predict properties and reactivity before embarking on lengthy and resource-intensive lab work.

Computational chemistry, using methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.netresearchgate.net These calculations can help rationalize experimental findings and predict the outcomes of reactions. For example, by calculating the energies of reaction intermediates and transition states, chemists can identify the most likely reaction pathways. nih.gov Molecular dynamics simulations can be used to understand how the molecule behaves in different environments and interacts with other molecules. researchgate.net

This integrated approach accelerates the discovery process. Computational tools can screen virtual libraries of indane-ether derivatives for desired properties, such as binding affinity to a protein target or specific electronic properties for materials science applications. nih.govdntb.gov.ua The most promising candidates identified through these in silico studies can then be prioritized for experimental synthesis and testing, creating a more efficient and targeted research workflow.

| Computational Method | Information Provided | Application in Discovery |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational spectra (IR/Raman), reaction energies. researchgate.net | Predicting molecular stability, reactivity hotspots, and spectroscopic signatures for characterization. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. researchgate.net | Screening for potential biological activity by modeling interactions with proteins. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time, revealing conformational flexibility and interactions. researchgate.net | Understanding how the molecule behaves in solution and how the flexible ether chain influences its overall shape. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in chemical structure with changes in a specific property (e.g., biological activity). | Guiding the design of new derivatives with enhanced properties based on existing data. |

Discovery of Novel Reactivity Patterns for Further Functionalization

To unlock the full potential of this compound, it is essential to explore its reactivity and develop methods for its further functionalization. The molecule possesses several distinct reactive sites: the terminal hydroxyl group, the ether linkage, the aromatic ring, and the C-H bonds of the aliphatic ring.

Future research will focus on selectively modifying these sites to create a diverse library of new derivatives. Key areas of exploration include:

Aromatic Ring Functionalization: While standard electrophilic aromatic substitution is possible, more advanced techniques like C-H activation offer superior control. Ether-directed C-H activation, for example, could use the ether oxygen as a directing group to install new substituents at the ortho position (C4 or C6) with high regioselectivity. nih.gov This avoids the often-mixed results of classical electrophilic substitution.

Aliphatic Ring Functionalization: The benzylic C-H bonds on the five-membered ring (at C1 and C3) are susceptible to radical or oxidative functionalization, allowing for the introduction of new groups on the saturated portion of the indane core.

Alcohol and Ether Manipulation: The terminal alcohol is a versatile handle for esterification, oxidation to an aldehyde or carboxylic acid, or conversion to an amine. While ethers are generally stable, methods for their cleavage or rearrangement under specific conditions could provide pathways to different scaffolds. numberanalytics.com

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| Terminal Alcohol (-OH) | Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid |

| Terminal Alcohol (-OH) | Esterification | Acid Chloride, Carboxylic Acid + DCC | Ester |

| Aromatic Ring (C4, C6, C7) | Directed C-H Olefination | Pd(OAc)₂, MPAA Ligand, Alkene nih.gov | Aryl-alkene |

| Aromatic Ring (C4, C6, C7) | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Aryl-ketone |

| Aliphatic Ring (C1) | Benzylic Bromination | N-Bromosuccinimide (NBS) | Bromo-indane |

Expanding the Scope of Non-Biological and Materials-Based Applications for Indane-Ether Derivatives

While indane derivatives are heavily researched for biological applications, the unique structure of this compound makes it a promising candidate for materials science. researchgate.net The rigid indane core provides thermal stability, while the flexible ether-alcohol chain can impart solubility and processability. researchgate.net

Emerging research frontiers in this area include:

Polymer Science: The molecule can serve as a monomer for creating novel polymers. The terminal alcohol can be used in the synthesis of polyesters or polyurethanes. The resulting poly(indane-ether)s could possess unique thermal or optical properties, making them suitable for specialty plastics or coatings. Research into poly(ether imide)s containing indane units has shown that these structures can lead to highly soluble and thermally stable materials. researchgate.net

Advanced Fluids: Certain polycyclic hydrocarbons are components of high-performance fuels. Hydrogenation of the indane core can lead to octahydroindene derivatives, which are related to components of high-thermal-stability aviation fuels. researchgate.net The ether chain could be modified to create lubricant or hydraulic fluid additives.

Molecular Scaffolding: The compound can act as a building block for more complex supramolecular structures or liquid crystals. The distinct hydrophobic (indane) and hydrophilic (alcohol) ends give it amphiphilic character, which could be exploited in self-assembly or for creating functional surfaces. The ability of ether linkages to complex with cations could also be explored for sensing or separation applications. mdpi.com

| Application Area | Relevant Properties | Example Derivative/Modification |

|---|---|---|

| Specialty Polymers | Thermal stability from the indane core; processability from the ether linkage. researchgate.net | Poly(ester-ether)s synthesized by polycondensation of the di-acid derivative. |

| High-Performance Fluids | High thermal stability and specific density. researchgate.net | Perhydrogenated derivatives for use as components in jet fuel or heat-transfer fluids. |

| Liquid Crystals | Rigid core with a flexible tail, promoting mesophase formation. | Esterification of the terminal alcohol with a long-chain aromatic acid. |

| Chemical Sensors | Ether linkage capable of coordinating with metal cations. mdpi.com | Incorporation into a larger macrocyclic structure to create an ionophore. |

Q & A

Q. What synthetic methodologies are suitable for preparing 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryl ethers like this compound typically involves nucleophilic substitution or Mitsunobu reactions. For example:

- Nucleophilic Substitution : React 5-hydroxy-2,3-dihydro-1H-indene with 4-bromobutan-1-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC.

- Mitsunobu Reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 5-hydroxy-2,3-dihydro-1H-indene with 4-hydroxybutan-1-ol in THF at 0°C to room temperature.

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for indene), methylene groups adjacent to oxygen (δ 3.4–4.2 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad). Compare with reference spectra of structurally similar compounds .

- IR Spectroscopy : Confirm the presence of hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and ether (C–O–C: 1050–1150 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₁₈O₂: 218.13 g/mol).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Engineering Controls : Ensure proper ventilation and avoid open flames (flammability risk).

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine ¹³C-NMR, DEPT, and 2D-COSY to resolve overlapping signals. For example, distinguish between diastereomers using NOESY.

- X-ray Crystallography : Resolve ambiguous structural assignments by determining the crystal structure of derivatives .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

Q. What strategies minimize degradation of this compound during prolonged experiments?

- Methodological Answer :

- Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation. Use amber vials to limit light exposure.

- Stabilization : Add antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (e.g., EDTA) if metal-catalyzed degradation is suspected.

- Real-Time Monitoring : Use HPLC or GC-MS at intervals to track purity. Degradation products (e.g., aldehydes from oxidation) can be identified via LC-HRMS .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., SN2 vs. radical mechanisms) using software like ORCA or Gaussian. Optimize transition states and calculate activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- PubChem Data : Compare with analogous compounds (e.g., 4-(dimethylamino)butan-1-ol) to infer reactivity trends in nucleophilic or electrophilic environments .

Methodological Notes

- Synthesis : Prioritize reproducibility by documenting reaction parameters (e.g., solvent purity, humidity levels).

- Safety : Regularly review SDS guidelines for structurally related compounds to anticipate hazards .

- Data Analysis : Use open-access databases (e.g., PubChem, NIST Chemistry WebBook) for spectral comparisons and physicochemical property validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.